molecular formula C14H20ClNO B1318325 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride CAS No. 1051919-39-1

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride

Cat. No. B1318325
CAS RN: 1051919-39-1
M. Wt: 253.77 g/mol
InChI Key: ODSQBZNHOHOPJH-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” is a chemical compound with the molecular formula C14H19NO•HCl and a molecular weight of 253.77 . It is used in scientific research, particularly in the field of proteomics .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” consists of an indenyl ring attached to a piperidinyl ring via an ether linkage . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” include a molecular weight of 253.77 and a molecular formula of C14H19NO•HCl . Other specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Anti-Inflammatory Potential

Research has indicated that certain derivatives of indene, which are structurally related to 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, demonstrate significant anti-inflammatory activity. These molecules, including diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, may represent a new class of anti-inflammatory agents (Sheridan et al., 2009).

Synthesis of Piperidine Derivatives

Piperidine derivatives, which are a key component of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, have been synthesized from serine and terminal acetylenes. These derivatives have applications in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Antimicrobial Applications

Compounds synthesized from indene derivatives, like 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, have shown potential as antimicrobial agents. The presence of electron withdrawing and releasing groups at specific positions significantly enhances antimicrobial activity (Kottapalle & Shinde, 2021).

Molecular and Crystal Structure Analysis

Research into the molecular and crystal structures of compounds structurally related to 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, offers insights into their stabilization mechanisms and potential applications (Khan et al., 2013).

Synthesis of Functionalized Crown Ethers

Piperidine and pyridine-decorated crown ethers, which can be derived from piperidine structures similar to those in 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, have been synthesized and are valuable as building blocks for functionalized crown ethers (Nawrozkij et al., 2014).

Impurity Identification in Pharmaceutical Compounds

Research has been conducted on identifying and characterizing impurities in compounds containing indene derivatives. For example, in the development of donepezil hydrochloride, new impurities structurally related to 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride were identified and isolated (Jagadeesh et al., 2015).

Safety and Hazards

The safety and hazards associated with “2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride” are not explicitly mentioned in the available resources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination .

Mechanism of Action

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13;/h4-5,10,13,15H,1-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQBZNHOHOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1051919-39-1
Record name Piperidine, 4-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051919-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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